molecular formula C10H9NO9S3 B1582391 7-Amino-1,3,5-naphthalenetrisulfonic acid CAS No. 27310-25-4

7-Amino-1,3,5-naphthalenetrisulfonic acid

Cat. No.: B1582391
CAS No.: 27310-25-4
M. Wt: 383.4 g/mol
InChI Key: HKTWHHAJDJCUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1,3,5-naphthalenetrisulfonic acid is a useful research compound. Its molecular formula is C10H9NO9S3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound is a polyanionic dye , which suggests it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that the compound is used in the production of various active dyes , suggesting it may play a role in the biochemical pathways related to dye synthesis and binding.

Result of Action

As a polyanionic dye, it may have effects related to staining and visualization of cellular components .

Action Environment

The action, efficacy, and stability of 7-Aminonaphthalene-1,3,5-trisulfonic acid can be influenced by environmental factors. For instance, the compound is stable in neutral and acidic or basic environments . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

7-Amino-1,3,5-naphthalenetrisulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of reactive dyes. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for sulfonation reactions catalyzed by sulfotransferases . The nature of these interactions involves the transfer of sulfonate groups to the amino group of the compound, leading to the formation of sulfonated derivatives that are crucial intermediates in dye synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as a dye intermediate suggests that it may influence cell function by interacting with cellular components during the dyeing process. This interaction could potentially affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism involves the formation of Schiff bases with reducing termini of oligosaccharides, which can then be stabilized by reducing agents such as sodium cyanoborohydride . This reaction is crucial for the fluorescent labeling of carbohydrates, which is widely used in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under inert atmosphere and room temperature conditions . Over time, it maintains its stability in neutral, acidic, and basic media, making it suitable for long-term studies . Detailed studies on its long-term effects on cellular function in vitro or in vivo are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to dye synthesis. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to the compound . This interaction is crucial for the formation of sulfonated derivatives that are essential intermediates in the production of reactive dyes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.

Transport and Distribution

Its role as a dye intermediate suggests that it may be transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

7-aminonaphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTWHHAJDJCUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067299
Record name 7-Amino-1,3,5-naphthalenetrisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27310-25-4, 83732-84-7
Record name 7-Amino-1,3,5-naphthalenetrisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27310-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Naphthalenetrisulfonic acid, 7-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027310254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Naphthalenetrisulfonic acid, 7-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Amino-1,3,5-naphthalenetrisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-aminonaphthalene-1,3,5-trisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-aminonaphthalene-1,3,5-trisulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINONAPHTHALENE-1,3,5-TRISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3D77FDP47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-1,3,5-naphthalenetrisulfonic acid
Reactant of Route 2
Reactant of Route 2
7-Amino-1,3,5-naphthalenetrisulfonic acid
Reactant of Route 3
Reactant of Route 3
7-Amino-1,3,5-naphthalenetrisulfonic acid
Reactant of Route 4
Reactant of Route 4
7-Amino-1,3,5-naphthalenetrisulfonic acid
Reactant of Route 5
7-Amino-1,3,5-naphthalenetrisulfonic acid
Reactant of Route 6
7-Amino-1,3,5-naphthalenetrisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.